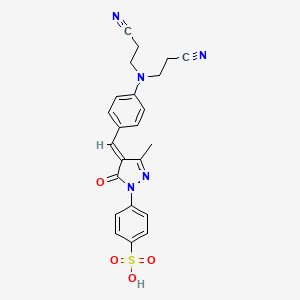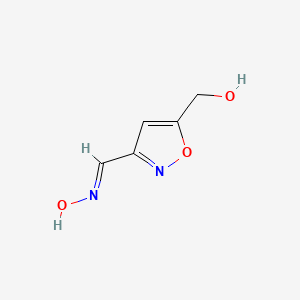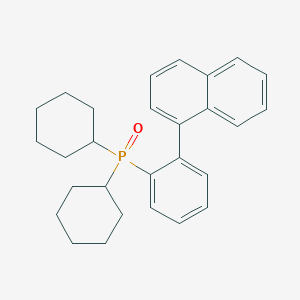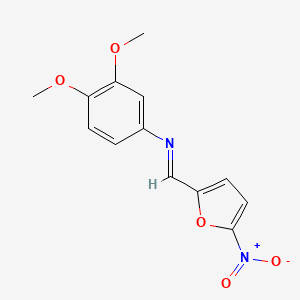![molecular formula C19H23P B12892801 (R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine](/img/structure/B12892801.png)
(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is a chiral phosphine ligand used in various catalytic processes. Its unique structure, featuring a biphenyl group, a cyclohexyl group, and a methyl group attached to a phosphorus atom, makes it valuable in asymmetric synthesis and other chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction between the biphenyl compound and a suitable phosphorus reagent, such as chlorodiphenylphosphine.
Chiral Induction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using a chiral catalyst to ensure the desired ®-configuration.
Industrial Production Methods
In industrial settings, the production of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine may involve:
Large-Scale Coupling Reactions: Utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield.
Chiral Resolution: Employing techniques such as chiral chromatography or crystallization to separate the desired enantiomer from the racemic mixture.
化学反応の分析
Types of Reactions
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphorus atom forms bonds with different metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Transition metal complexes, such as palladium or platinum, are often involved in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Result from substitution reactions with various metal centers.
科学的研究の応用
Chemistry
Catalysis: ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine
Drug Development: The compound’s ability to induce chirality makes it valuable in the synthesis of chiral drugs.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Employed in the development of new materials with specific properties.
Environmental Chemistry: Used in processes aimed at reducing environmental pollutants through catalytic degradation.
作用機序
The mechanism by which ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine exerts its effects involves:
Coordination to Metal Centers: The phosphine ligand coordinates to metal centers, forming stable complexes that facilitate various catalytic processes.
Chiral Induction: The chiral environment created by the ligand induces enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other.
類似化合物との比較
Similar Compounds
(S)-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A common phosphine ligand with a simpler structure, lacking the chiral and steric properties of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine.
®-BINAP: Another chiral phosphine ligand, often compared due to its widespread use in asymmetric catalysis.
Uniqueness
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine stands out due to its:
Chiral Properties: The ability to induce chirality in reactions, making it valuable for synthesizing enantiomerically pure compounds.
Steric Hindrance: The bulky cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the ligand.
This compound’s unique combination of chiral and steric properties makes it a versatile and valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C19H23P |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(R)-cyclohexyl-methyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C19H23P/c1-20(17-12-6-3-7-13-17)19-15-9-8-14-18(19)16-10-4-2-5-11-16/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3/t20-/m1/s1 |
InChIキー |
XKEVTXPZIQFUIL-HXUWFJFHSA-N |
異性体SMILES |
C[P@](C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
正規SMILES |
CP(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


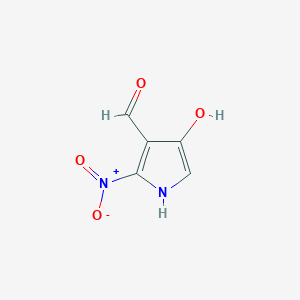
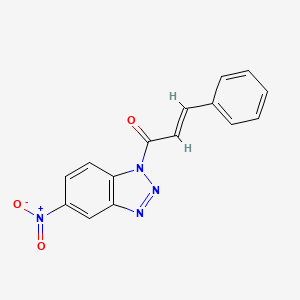
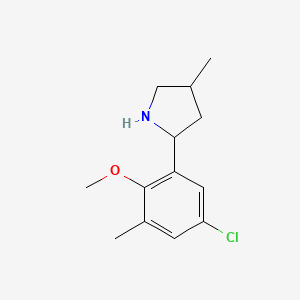

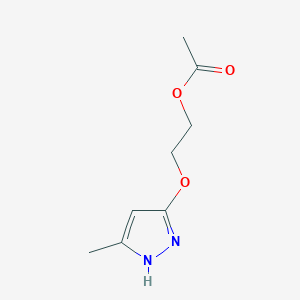
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)
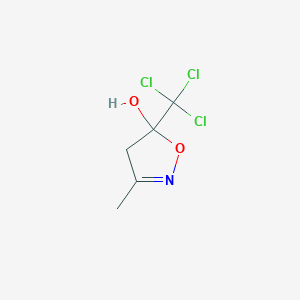

![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)
